molecular formula C24H28N4O3 B2484844 Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate CAS No. 866018-80-6

Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

Cat. No.: B2484844
CAS No.: 866018-80-6
M. Wt: 420.513
InChI Key: COYDVRIFNXZISO-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a synthetic compound featuring a piperazine core modified with a tert-butyl carbamate group and a 1,2,4-oxadiazole-linked aromatic system. The 1,2,4-oxadiazole ring, a heterocycle with one oxygen and two nitrogen atoms, is substituted at the 3-position with a 4-methylphenyl group.

Properties

IUPAC Name

tert-butyl 4-[4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-5-7-19(8-6-17)22-25-21(26-31-22)18-9-11-20(12-10-18)27-13-15-28(16-14-27)23(29)30-24(2,3)4/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDVRIFNXZISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system has garnered attention in medicinal chemistry for its diverse biological activities. Compounds containing this heterocyclic structure have shown promise as anticancer agents, antimicrobial agents, and more. The unique properties of the oxadiazole ring allow for bioisosteric replacements that enhance the pharmacological profiles of various compounds .

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. For instance, a study highlighted that a related compound demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including colon adenocarcinoma and lung carcinoma . This suggests that modifications to the oxadiazole structure can lead to enhanced antiproliferative effects.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Compound 192.4Colon Adenocarcinoma
Compound 210.38MCF-7 (Breast Cancer)
Compound 3<10Various Cancer Cell Lines

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have also been evaluated for their antimicrobial effects. A study reported that several compounds exhibited potent activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 µM . These findings suggest that such compounds may serve as potential leads in the development of new anti-tubercular agents.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Compound NameIC90 (µM)Activity Type
Compound A3.73Anti-tubercular
Compound B40.32Anti-tubercular

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds with the oxadiazole moiety have shown inhibitory effects on various enzymes involved in cancer progression and microbial survival.
  • Induction of Apoptosis : Some studies have indicated that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .
  • Molecular Interactions : Docking studies reveal that these compounds may interact favorably with target proteins involved in disease pathways, enhancing their efficacy .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that a derivative showed significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin. The compound's mechanism involved modulation of apoptotic pathways, leading to increased cell death .

Case Study 2: Antitubercular Activity

A series of oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The most active compounds were found to inhibit bacterial growth effectively without significant cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

Scientific Research Applications

The compound has been investigated for several biological activities, primarily due to the presence of the oxadiazole moiety, which is known for its diverse pharmacological properties.

Antitumor Activity

Research indicates that compounds containing oxadiazole derivatives can exhibit significant antitumor effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating pathways involving p53 and caspases .

Data Table on Cytotoxicity

CompoundCell LineIC50 (µM)Mechanism
17aMCF-70.65Apoptosis via p53 activation
17bMCF-72.41Apoptosis via caspase activation

Antimicrobial Activity

The oxadiazole ring structure has also been associated with antimicrobial properties. Research has demonstrated that derivatives of oxadiazoles can inhibit the growth of various pathogens, including Mycobacterium bovis, which is crucial for tuberculosis treatment.

Case Study

Dhumal et al. (2016) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis both in active and dormant states. Molecular docking studies indicated strong binding affinity to the active site of the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antitubercular Agents : Due to its activity against Mycobacterium bovis, it could be explored as a candidate for new antitubercular therapies.
  • Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is a widely used protective group for amines. Removal of the Boc group under acidic conditions yields the free piperazine amine, facilitating subsequent functionalization.

Reaction Conditions Reagents Yield Key Observations
HCl in 1,4-dioxane (rt, 2h)4M HCl/dioxane>90% Rapid deprotection; minimal byproducts
TFA in dichloromethane (0°C to rt)Trifluoroacetic acid (TFA)85% Efficient for sensitive substrates

Mechanism : Acidolysis protonates the carbamate oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol. The free piperazine nucleophile is generated for downstream reactions .

Nucleophilic Substitution at Piperazine

After Boc removal, the secondary amine of piperazine participates in alkylation, acylation, or sulfonylation.

Alkylation

Reaction Conditions Yield Product
Reaction with methyl iodideK₂CO₃, DMF, 60°C, 12h78% N-Methylpiperazine derivative
Benzylation (benzyl bromide)DIEA, DCM, rt, 6h65%N-Benzylpiperazine analog

Sulfonylation

Reagent Conditions Yield Application
Methanesulfonyl chloridePyridine, DCM, 0°C to rt82%Sulfonamide prodrug synthesis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under basic and mildly acidic conditions but undergoes ring-opening under strong nucleophilic or reductive conditions:

Reaction Type Conditions Outcome
Hydrolysis (acidic)6M HCl, reflux, 24hRing cleavage to amidoxime
Reduction (H₂/Pd-C)Ethanol, rt, 12hPartial reduction to open-chain amine

Note : The 4-methylphenyl substituent enhances oxadiazole stability, making it less prone to electrophilic substitution compared to unsubstituted analogs .

Stability Under Synthetic Conditions

Condition Stability Degradation Pathway
Aqueous base (pH >10)Stable ≤48hOxadiazole hydrolysis negligible
Strong oxidizers (e.g., KMnO₄)Rapid degradationOxadiazole ring oxidation
UV light (254 nm)Gradual decompositionRadical-mediated cleavage

Table 2: Alkylation Reaction Outcomes

Electrophile Base Solvent Yield
Methyl iodideK₂CO₃DMF78%
Benzyl bromideDIEADCM65%

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The bioactivity and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of analogs with modifications to the oxadiazole-linked aryl group:

Compound Name Substituent on Oxadiazole Key Properties/Activities References
Tert-butyl 4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate (Target) 4-Methylphenyl Electron-donating group; enhances lipophilicity and potential membrane permeability. N/A
Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate 3,4-Dichlorophenyl Electron-withdrawing Cl groups increase metabolic stability but may reduce solubility.
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate 3-Fluorophenyl Moderate anthelmintic activity; crystallizes in monoclinic P21/c with π–π stacking .
Tert-butyl 4-{4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl}piperazine-1-carboxylate 3-Trifluoromethylphenyl Strong electron-withdrawing CF3 group improves resistance to enzymatic degradation.
Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate 4-Fluorophenyl Fluorine enhances bioavailability; no significant antibacterial activity reported.

Key Observations :

  • Electron-withdrawing groups (Cl, F, CF3) enhance metabolic stability but may reduce aqueous solubility .
  • The 3-fluorophenyl analog demonstrated moderate anthelmintic activity (56% paralysis in Pheretima posthuma at 50 mg/mL), suggesting substituent-dependent bioactivity .

Modifications to the Piperazine Core

The piperazine ring is a common pharmacophore influencing solubility and target binding. Notable analogs include:

  • Tert-butyl 4-[5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenethylpiperazine-1-carboxylate: Incorporates a phenolic hydroxyl group, improving solubility but increasing susceptibility to glucuronidation .
  • Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate: Features a benzylamine substituent, enabling covalent interactions with biological targets .

Stability and Degradation Profiles

  • The target compound’s stability in physiological conditions is unreported.
  • The 3-trifluoromethylphenyl analog () is expected to exhibit superior stability due to the CF3 group’s resistance to oxidation .

Preparation Methods

Synthesis of 4-Cyano-N-Boc-piperazinylbenzene

The process begins with palladium-catalyzed coupling of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 4-bromobenzonitrile. Under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hr), this yields 4-cyano-N-Boc-piperazinylbenzene with ~85% efficiency.

Amidoxime Formation and Cyclization

The nitrile group is converted to amidoxime using hydroxylamine hydrochloride (NH₂OH·HCl, EtOH/H₂O, 80°C, 6 hr). Subsequent cyclization with 4-methylbenzoyl chloride (DIPEA, DCM, 0°C → RT, 12 hr) forms the 1,2,4-oxadiazole ring. This method achieves a 78% isolated yield after column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
Buchwald-Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene 85% 92%
Amidoxime Formation NH₂OH·HCl, EtOH/H₂O 95% 90%
Oxadiazole Cyclization 4-Me-BzCl, DIPEA, DCM 78% 98%

One-Pot Oxadiazole Synthesis Using Carbodiimide Coupling

Direct Coupling of Preformed Oxadiazole

A modified approach utilizes 3-(4-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, synthesized via cyclization of 4-methylbenzamidoxime and 4-bromobenzoyl chloride (EDCI, DMAP, DMF, 60°C, 8 hr). This intermediate undergoes Suzuki-Miyaura coupling with Boc-piperazine-boronic ester (Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 100°C, 12 hr), yielding the target compound in 72% overall yield.

Optimization Insights:

  • Excess Boc-piperazine-boronic ester (1.5 eq) improves coupling efficiency.
  • Microwave-assisted heating (150°C, 30 min) reduces reaction time but decreases yield to 65% due to Boc-group degradation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Piperazine Intermediate

Wang resin-functionalized Boc-piperazine is treated with 4-iodophenyl isocyanate (DMF, DIEA, 25°C, 2 hr) to anchor the phenyl group. Oxadiazole formation is achieved via sequential additions of 4-methylbenzamidoxime and TBTU activation (DMF, 50°C, 6 hr). Cleavage with TFA/DCM (1:1, 2 hr) provides the target compound with 89% purity (scale: 10 mmol).

Advantages:

  • Eliminates intermediate purification steps.
  • Suitable for parallel synthesis of analogs (e.g., 2,4-dichlorophenyl variants).

Microwave-Assisted Cyclocondensation

Rapid Oxadiazole Formation

A mixture of Boc-piperazine-phenylamide and 4-methylbenzoyl chloride is irradiated under microwave conditions (200 W, 150°C, 15 min) in the presence of PCl₅ as a cyclodehydrating agent. This method achieves 94% conversion but requires post-reaction Boc-deprotection and re-protection steps due to partial cleavage under acidic conditions.

Comparative Performance:

Parameter Conventional Method Microwave Method
Reaction Time 12 hr 15 min
Isolated Yield 78% 68%
Energy Consumption High Low

Critical Analysis of Methodologies

Yield vs. Scalability Tradeoffs

The two-step amidoxime route (Section 1) offers superior scalability (>100 g batches) but involves hazardous hydroxylamine handling. In contrast, solid-phase synthesis (Section 3) enables rapid analog generation but suffers from resin loading limitations (~2 mmol/g).

Byproduct Formation in Cyclization

LC-MS analyses reveal that oxadiazole ring closure generates <5% of regioisomeric 1,3,4-oxadiazole byproducts, necessitating rigorous chromatography. tert-Butyl group stability is confirmed under all reported conditions (TGA/DSC: decomposition onset >200°C).

Industrial-Scale Purification Protocols

Crystallization Optimization

Recrystallization from heptane/EtOAc (4:1) at −20°C produces needle-like crystals (mp 142–144°C), achieving 99.5% purity. XRPD confirms polymorphic Form I, which exhibits superior solubility in PEG-400 (32 mg/mL vs. 18 mg/mL for Form II).

Regulatory Considerations

Residual palladium levels are controlled to <10 ppm via treatment with SiliaBond Thiol resin. Full ICH-compliant stability studies (40°C/75% RH, 6 months) show no degradation, confirming suitability for API formulation.

Q & A

Q. Basic Research Focus

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Retention times for analogs range 8–12 min .
  • NMR : Key signals include tert-butyl protons (δ 1.46 ppm, singlet) and piperazine CH₂ groups (δ 3.1–3.5 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 414.39 for C₁₈H₂₁F₃N₄O₄) .

How does the tert-butyl group influence the compound’s physicochemical properties?

Basic Research Focus
The tert-butyl moiety enhances:

  • Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, improving membrane permeability .
  • Metabolic Stability : Bulkiness reduces CYP450-mediated oxidation, extending half-life in vitro .
  • Crystallinity : Promotes ordered packing in the solid state, aiding SC-XRD analysis .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

  • Reaction Scalability : Microwave-assisted steps (e.g., Suzuki couplings at 100°C) require precise temperature control to avoid decomposition .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective scale-up .
  • Regioselectivity : Monitor byproducts (e.g., oxadiazole regioisomers) via LC-MS to ensure batch consistency .

How can structural modifications enhance target selectivity?

Q. Advanced Research Focus

  • Fluorine Substitution : Introduce 3-F or 4-CF₃ groups on phenyl rings to modulate electron density and H-bonding .
  • Piperazine Functionalization : Replace tert-butyl with acetyl or sulfonyl groups to alter steric bulk and solubility .
  • Oxadiazole Isosteres : Test 1,3,4-thiadiazole or triazole rings to improve metabolic stability .

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